1-PHENYL-2-HEXANOL

Flavor and Fragrance Volatility Formulation Science

1-Phenyl-2-hexanol (C12H18O, MW 178.27) is a phenyl-substituted secondary aliphatic alcohol, systematically named 1-phenylhexan-2-ol or alpha-butylbenzeneethanol. The compound features a hexanol backbone with a phenyl substituent on the carbon adjacent to the hydroxyl-bearing carbon, yielding a chiral center.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 25755-72-0
Cat. No. B1295139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-PHENYL-2-HEXANOL
CAS25755-72-0
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCC(CC1=CC=CC=C1)O
InChIInChI=1S/C12H18O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12-13H,2-3,9-10H2,1H3
InChIKeyJIYIWMCPWCFVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-hexanol (CAS 25755-72-0): Procurement Baseline and Key Identifiers


1-Phenyl-2-hexanol (C12H18O, MW 178.27) is a phenyl-substituted secondary aliphatic alcohol, systematically named 1-phenylhexan-2-ol or alpha-butylbenzeneethanol . The compound features a hexanol backbone with a phenyl substituent on the carbon adjacent to the hydroxyl-bearing carbon, yielding a chiral center. It is commonly utilized as a flavor and fragrance intermediate, with a reported fatty-sweet organoleptic profile, and has been evaluated as part of phenyl-substituted aliphatic alcohol flavoring groups by EFSA and JECFA [1].

Procurement Role Flavor & fragrance intermediate with reported fatty-sweet profile
Chiral Building Block α-Substituted secondary alcohol for asymmetric synthesis research
Regulatory Context Evaluated within EFSA/JECFA phenyl-substituted alcohol flavoring groups

Why 1-Phenyl-2-hexanol (CAS 25755-72-0) Cannot Be Casually Substituted with In-Class Analogs


Within the class of phenyl-substituted aliphatic alcohols, molecular topology—specifically the position of the phenyl and hydroxyl groups along the alkyl chain—dictates both physicochemical properties and biological activity. Simple substitution with a positional isomer (e.g., 2-phenyl-2-hexanol or 6-phenyl-1-hexanol) alters vapor pressure, LogP, and membrane partitioning behavior, thereby impacting odor threshold, antimicrobial efficacy, and regulatory standing. The alpha-substituted structure of 1-phenyl-2-hexanol positions the hydroxyl group on the carbon adjacent to the benzylic carbon, creating a unique steric and electronic environment that influences hydrogen bonding, solubility, and receptor interactions compared to primary or tertiary phenyl-hexanol analogs [1].

1-Phenyl-2-hexanol (2°, α-phenyl)
vs
2-Phenyl-2-hexanol (3°, α-phenyl)
Tertiary isomer alters vapor pressure and boiling point, shifting fragrance release profile.
1-Phenyl-2-hexanol
vs
6-Phenyl-1-hexanol (1°, ω-phenyl)
Primary alcohol with terminal phenyl group changes reactivity and hydrogen-bonding context.
1-Phenyl-2-hexanol
vs
Other phenyl-alkanols
Regulatory group evaluation and reported antimicrobial screening context may not transfer directly.

1-Phenyl-2-hexanol (CAS 25755-72-0): Quantitative Differentiation Evidence Against Key Analogs


Vapor Pressure Differentiation: 1-Phenyl-2-hexanol vs. Tertiary Alcohol 2-Phenyl-2-hexanol

1-Phenyl-2-hexanol (secondary alcohol) exhibits a higher vapor pressure than its tertiary analog 2-phenyl-2-hexanol at 25°C, influencing headspace concentration and odor release profile in fragrance applications. 2-Phenyl-2-hexanol's vapor pressure is approximately 0.0 mmHg, reflecting its lower volatility due to the tertiary hydroxyl group and increased steric hindrance . The secondary alcohol's higher volatility may be advantageous for top-note fragrance formulations or disadvantageous for long-lasting applications.

Vapor Pressure
Data to verify
0.1 ± 0.5 mmHg vs 0.0 ± 0.5 mmHg
~0.1 mmHg higher
Supports volatility screening for fragrance top-note formulation.
Predicted values at 25 °C; experimental validation recommended.
Flavor and Fragrance Volatility Formulation Science

Boiling Point Differentiation: 1-Phenyl-2-hexanol vs. 2-Phenyl-2-hexanol

The boiling point of 1-phenyl-2-hexanol is 224.4 ± 8.0 °C at 760 mmHg, which is approximately 13.2 °C lower than that of its tertiary positional isomer 2-phenyl-2-hexanol (237.6 ± 8.0 °C at 760 mmHg) . This difference in boiling point reflects the stronger intermolecular hydrogen bonding possible in the less sterically hindered secondary alcohol, which lowers the energy required for vaporization compared to the tertiary alcohol. The lower boiling point of 1-phenyl-2-hexanol may offer advantages in distillation-based purification or in applications requiring lower processing temperatures.

Boiling Point
Data to verify
224.4 ± 8.0 °C vs 237.6 ± 8.0 °C
~13.2 °C lower
Supports isomer identification and purification process design.
Predicted values at 760 mmHg; confirm experimentally.
Chemical Intermediate Purification Process Chemistry

Enthalpy of Vaporization Differentiation: Secondary vs. Tertiary Phenylhexanol Isomer

The enthalpy of vaporization for 1-phenyl-2-hexanol is 48.7 ± 3.0 kJ/mol, compared to 50.1 ± 3.0 kJ/mol for 2-phenyl-2-hexanol . The lower enthalpy of vaporization for the secondary alcohol indicates that less energy is required to transition from liquid to gas phase. This difference, though modest, is consistent with the secondary alcohol's less sterically hindered hydroxyl group, which allows for more efficient intermolecular hydrogen bonding in the liquid state, thereby reducing the energy penalty for vaporization relative to the tertiary isomer.

Enthalpy of Vaporization
Data to verify
48.7 ± 3.0 kJ/mol vs 50.1 ± 3.0 kJ/mol
~1.4 kJ/mol lower
Supports energy assessment for phase-change processes.
Predicted thermodynamic values; experimental validation may refine.
Thermodynamics Process Engineering Formulation Stability

1-Phenyl-2-hexanol (CAS 25755-72-0): Application Scenarios Grounded in Quantitative Evidence


Flavor and Fragrance Formulation: Leveraging Specific Volatility Profile

The quantifiable differences in vapor pressure (0.1 mmHg vs. 0.0 mmHg for 2-phenyl-2-hexanol) and boiling point (224.4 °C vs. 237.6 °C) between 1-phenyl-2-hexanol and its tertiary isomer allow formulators to precisely tune the evaporation rate and headspace concentration of a fragrance or flavor composition. This is particularly relevant for creating top-note or mid-note accords where a specific release profile is desired, and where substituting the tertiary analog would result in a significantly less volatile, longer-lasting base-note character [1]. The compound's documented fatty-sweet organoleptic profile further supports its use in flavor and fragrance applications .

Antimicrobial Research: Phenylalkane Alcohol Structure-Activity Relationship Studies

While high-strength, direct comparative quantitative antimicrobial data for 1-phenyl-2-hexanol is limited, class-level evidence from studies on phenylalkane alcohols indicates that bacteriostatic activity against E. coli B/5 is dependent on the number of alkane carbons and the overall chemical potential of the compound, rather than precise structural details [1]. 1-Phenyl-2-hexanol, as a 12-carbon phenyl-substituted secondary alcohol, can serve as a specific structural probe in structure-activity relationship (SAR) studies aimed at understanding the role of hydroxyl position and alkyl chain length on membrane partitioning and antimicrobial efficacy. Researchers investigating the 'cut-off' effect in phenylalkane alcohol antimicrobial activity can use 1-phenyl-2-hexanol to systematically compare with shorter-chain (e.g., 1-phenyl-2-propanol) and longer-chain (e.g., 1-phenyl-2-heptanol) analogs.

Synthetic Intermediate for Chiral or Regiospecific Transformations

1-Phenyl-2-hexanol is a secondary alcohol with a chiral center, making it a valuable building block for asymmetric synthesis or as a chiral auxiliary. Its specific topology—with the hydroxyl group adjacent to the benzylic carbon—allows for regiospecific transformations (e.g., selective oxidation to the corresponding ketone or dehydration to a styrene derivative) that are not possible with other positional isomers like 6-phenyl-1-hexanol. The compound's inclusion in the Aldrich CPR collection of rare and unique chemicals [1] underscores its utility as a specialty research intermediate for medicinal chemistry and materials science applications where specific stereochemical or regiochemical outcomes are required.

Flavoring Substance Safety Assessment and Regulatory Documentation

1-Phenyl-2-hexanol is listed within phenyl-substituted aliphatic alcohol flavoring groups evaluated by EFSA and JECFA [1]. For companies seeking to use this compound as a flavoring substance in food products, procurement of a high-purity, well-characterized batch is essential for compiling safety dossiers and meeting regulatory requirements. The compound's established identity and physicochemical properties (e.g., boiling point, LogP ~2.78 ) provide a solid foundation for analytical method development (e.g., GC-MS quantification in complex food matrices) and for demonstrating compliance with flavoring substance specifications.

Application
Selection Property
Validation Focus
Flavor & Fragrance Formulation
Volatility profile (secondary vs. tertiary alcohol)
Headspace concentration and sensory release timing
Antimicrobial SAR Studies
α-Substituted secondary alcohol structural probe
Alkyl chain length and hydroxyl position effect on bacteriostatic activity
Chiral/Regiospecific Synthesis
Chiral secondary alcohol topology
Enantioselective or regiospecific transformation outcome
Flavoring Substance Regulatory Dossier
EFSA/JECFA flavoring group evaluation status
Identity and purity specification review for analytical compliance

Technical Documentation Hub

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40 linked technical documents
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